molecular formula C9H9Br2N3OS B2368715 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide CAS No. 375793-82-1

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2368715
CAS No.: 375793-82-1
M. Wt: 367.06
InChI Key: KLONKKLSBDSLRJ-YIXHJXPBSA-N
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Description

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound, featuring halogenated phenyl and hydrazinecarbothioamide functional groups, is noteworthy for its distinct reactivity and promising biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and N-methyl-1-hydrazinecarbothioamide. The process may proceed as follows:

  • Condensation Reaction

    • Reactants: 3,5-dibromo-2-hydroxybenzaldehyde and N-methyl-1-hydrazinecarbothioamide

    • Solvent: Ethanol or methanol

    • Catalyst: Acetic acid or sulfuric acid

    • Temperature: 50-60°C

    • Time: Several hours to ensure complete reaction

Industrial Production Methods

While the laboratory-scale synthesis is well-documented, scaling up for industrial production requires optimized conditions. This may involve:

  • Flow Chemistry: : Continuous flow reactors for better control and efficiency

  • Automation: : Utilizing automated synthesis equipment to ensure reproducibility

  • Purification: : Advanced chromatographic methods to achieve high purity

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form quinones

  • Reduction: : Can be reduced to amine derivatives

  • Substitution: : Halogen atoms facilitate nucleophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic conditions

  • Reduction: : Sodium borohydride, lithium aluminum hydride, in anhydrous solvents

  • Substitution: : Nucleophiles such as thiols, amines, under mild heating

Major Products

  • Oxidation: : Formation of quinones and phenolic compounds

  • Reduction: : Amines and alcohol derivatives

  • Substitution: : Diverse functionalized derivatives based on the nucleophile used

Scientific Research Applications

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide has a broad range of applications:

  • Chemistry: : Used as a building block in organic synthesis for creating more complex molecules

  • Biology: : Investigated for its potential antimicrobial and antiviral properties

  • Medicine: : Research into its activity against cancer cells and other diseases

  • Industry: : Utilized in the development of advanced materials with unique properties

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : Interacts with enzymes and receptors, potentially inhibiting their activity

  • Pathways Involved: : May influence cellular pathways involved in cell division and apoptosis, leading to its biological activity

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide

  • **2-[(E)-(3,5-difluoro-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide

  • **2-[(E)-(3,5-diiodo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide

Uniqueness

What sets 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide apart is the presence of bromine atoms, which enhances its reactivity and potential biological activity compared to its chlorine or fluorine counterparts.

Properties

IUPAC Name

1-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)3-7(11)8(5)15/h2-4,15H,1H3,(H2,12,14,16)/b13-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLONKKLSBDSLRJ-YIXHJXPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C/C1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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